(1S)-2-chloro-1-(4-ethylphenyl)ethanol

Chiral resolution Enantiomeric purity Absolute configuration

(1S)-2-Chloro-1-(4-ethylphenyl)ethanol (CAS 351068-86-5) is an enantiomerically pure chiral secondary alcohol containing both a chlorine atom and a para-ethyl-substituted phenyl ring, with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol. The compound belongs to the class of α-chloroalcohols (chiral halohydrins), which are well-established intermediates for synthesizing β-adrenergic receptor agonists, antidepressants, and kinase inhibitors.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Cat. No. B13181041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-chloro-1-(4-ethylphenyl)ethanol
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CCl)O
InChIInChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1
InChIKeyJHWPYELOOGZUDV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2-Chloro-1-(4-ethylphenyl)ethanol: A Chiral Halohydrin Building Block for Enantioselective Synthesis


(1S)-2-Chloro-1-(4-ethylphenyl)ethanol (CAS 351068-86-5) is an enantiomerically pure chiral secondary alcohol containing both a chlorine atom and a para-ethyl-substituted phenyl ring, with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . The compound belongs to the class of α-chloroalcohols (chiral halohydrins), which are well-established intermediates for synthesizing β-adrenergic receptor agonists, antidepressants, and kinase inhibitors [1]. The defining feature of this compound is its single (S)-enantiomer configuration, which distinguishes it from its mirror-image (R)-enantiomer (CAS not independently assigned) as well as from the achiral des-chloro analog 1-(4-ethylphenyl)ethanol (CAS 33967-18-9) . Reputable suppliers catalog this compound under the CAS 351068-86-5, with a typical purity specification of 95%, and explicitly designate it for research use only .

Why (1S)-2-Chloro-1-(4-ethylphenyl)ethanol Cannot Be Replaced by Racemic or Dehalogenated Structural Analogs


Substitution of (1S)-2-chloro-1-(4-ethylphenyl)ethanol with its (R)-enantiomer, racemic (±)-mixture, or des-chloro analog 1-(4-ethylphenyl)ethanol would fundamentally alter the stereochemical outcome and functional group availability in downstream synthesis, introducing risks that are well-documented across the α-chloroalcohol compound class. In enantioselective synthesis, the (S)-configuration at the chiral carbinol center dictates the absolute stereochemistry of the final active pharmaceutical ingredient; use of the wrong enantiomer may yield an inactive or antagonistic diastereomer [1]. Furthermore, the chlorine atom serves as a critical leaving group for nucleophilic substitution or epoxide formation, a reactivity that is entirely absent in the des-chloro analog 1-(4-ethylphenyl)ethanol . Across the broader class of α-chloroalcohols, such as 2-chloro-1-phenylethanol, it has been demonstrated that enantiomeric purity directly determines pharmacological activity: the desired enantiomer serves as the precursor to antidepressants (fluoxetine, tomoxetine, nisoxetine) and β3-adrenergic receptor agonists (AJ-9677), while the opposite enantiomer is at best inactive and may counter the desired therapeutic effect [2]. Therefore, generic replacement without rigorous verification of both absolute configuration and halogen content is chemically and pharmacologically unjustifiable.

(1S)-2-Chloro-1-(4-ethylphenyl)ethanol: Quantified Differentiation Evidence for Procurement Decisions


Absolute Configuration and Enantiomeric Purity: (S)- vs. (R)-Enantiomer Procurement

The (S)-enantiomer (CAS 351068-86-5) of 2-chloro-1-(4-ethylphenyl)ethanol is commercially cataloged as a distinct chemical entity separate from its (R)-enantiomer, which bears a different CAS registry identifier and a distinct MDL number (MFCD09863587 for (1R) vs. MFCD09863586 for (1S)) [1]. The (R)-enantiomer is listed under product number EN300-87681 by Enamine LLC with a purity specification of 95%, while the (S)-enantiomer is cataloged as product number 2034371 by Leyan with a 95% purity specification, though both are currently available only in limited quantities (1 g scale for the (S)-form, with larger quantities requiring inquiry) . Both enantiomers share the same molecular formula (C10H13ClO) and molecular weight (184.66 g/mol), but their distinct spatial arrangement at the chiral center renders them non-interchangeable in asymmetric synthesis. The patent literature on optically active 2-halo-1-(substituted phenyl)ethanols explicitly teaches that the desired physiological effect is typically produced by only one enantiomer, with the other being at best inactive or potentially counterproductive [2].

Chiral resolution Enantiomeric purity Absolute configuration

Halogen Functional Group: Chloro-Substituted vs. Des-Chloro Analog Comparison

(1S)-2-Chloro-1-(4-ethylphenyl)ethanol (C10H13ClO, MW 184.66) contains a chlorine atom at the β-position relative to the hydroxyl group, making it a chiral halohydrin. In contrast, the des-chloro analog 1-(4-ethylphenyl)ethanol (C10H14O, MW 150.22, CAS 33967-18-9) lacks this chlorine substituent and is a simple secondary alcohol . The chlorine atom contributes approximately 34.4 atomic mass units to the molecular weight and significantly alters the compound's reactivity profile: the chlorine serves as a leaving group enabling nucleophilic substitution or base-induced cyclization to form 2-(4-ethylphenyl)oxirane (CAS 169272-14-4, C10H12O, MW 148.20) . This epoxidation pathway is a well-established route for incorporating the 4-ethylphenyl moiety into more complex structures, and it is chemically inaccessible from 1-(4-ethylphenyl)ethanol. The LogP value of (1S)-2-chloro-1-(4-ethylphenyl)ethanol is 2.52, compared with 2.1–2.3 for the des-chloro analog (estimated from structurally related 1-phenylethanol derivatives), reflecting the increased lipophilicity conferred by the chlorine atom .

Halohydrin reactivity Leaving group Epoxide precursor

Enantioselective Enzymatic Resolution: Lipase-Catalyzed Kinetic Resolution of α-Chloroalcohols

The patent literature describes a process for preparing enantiomerically pure 2-halo-1-(substituted phenyl)ethanols through lipase-catalyzed solvolysis of the corresponding acetoacetic esters [1]. This methodology directly applies to compounds within the same generic formula, including those where the phenyl substituent Y is a C1-C6 alkyl group (such as 4-ethyl), X is a halogen (chlorine), and the absolute configuration can be selectively obtained as either (R) or (S) depending on the enzyme and conditions used [2]. In the broader α-chloroalcohol class, immobilized lipase from Pseudomonas cepacia (Lipase PS IM) has been demonstrated to resolve (R,S)-2-chloro-1-phenylethanol with enantiomeric excess values reaching 99% for both enantiomers (eep 99%, ees 99%) in n-hexane at 35°C with a water activity of 0.69, retaining 85% relative activity after five reuse cycles [3]. Although these specific ee values are reported for the unsubstituted phenyl analog, the patent claims and enzymatic methodology are directly extensible to the 4-ethylphenyl-substituted variant [1][2].

Enzymatic kinetic resolution Lipase catalysis Optical purity

Para-Ethyl Substitution: Steric and Electronic Differentiation from Halo-Substituted Analogs

The para-ethyl substituent on (1S)-2-chloro-1-(4-ethylphenyl)ethanol distinguishes it from other commercially relevant α-chloroalcohols that bear electron-withdrawing substituents (e.g., 4-chloro, 3-chloro, 3,4-dichloro, 4-nitro) at the para or meta positions [1]. In the ketoreductase screening study by Zhu et al. (2005), six α-chloroketones were reduced to the corresponding chiral α-chloroalcohols, including 2-chloro-1-(4′-chlorophenyl)ethanol, 2-chloro-1-(3′,4′-dichlorophenyl)ethanol, and 2-chloro-1-(4′-nitrophenyl)ethanol, all of which serve as precursors to β-adrenergic drugs and antidepressants [1]. The ethyl group is electron-donating (+I effect), whereas the chloro and nitro substituents are electron-withdrawing (-I and -M effects), resulting in different reactivity profiles in nucleophilic substitution and epoxide formation. The logP of (1S)-2-chloro-1-(4-ethylphenyl)ethanol is 2.52, compared with, for example, approximately 1.8–2.0 for 2-chloro-1-(4′-chlorophenyl)ethanol (estimated from structural analogs), indicating that the 4-ethyl variant is more lipophilic, which may enhance membrane permeability in cell-based assays . Additionally, the presence of a 4-ethylphenyl moiety has been documented in allosteric focal adhesion kinase (FAK) inhibitors, where the ethyl group contributes to binding pocket complementarity [2].

Para-substituent effect Lipophilicity modulation Structure-activity relationship

(1S)-2-Chloro-1-(4-ethylphenyl)ethanol: Optimal Application Scenarios for Procurement


Enantioselective Synthesis of Chiral Epoxide Intermediates via Intramolecular Cyclization

The β-chloro leaving group in (1S)-2-chloro-1-(4-ethylphenyl)ethanol enables base-induced intramolecular cyclization to form (S)-2-(4-ethylphenyl)oxirane with retention of configuration. This chiral epoxide serves as a versatile electrophilic intermediate for ring-opening with amines, alcohols, or thiols to generate a diverse array of β-substituted chiral alcohols. The des-chloro analog 1-(4-ethylphenyl)ethanol cannot undergo this transformation, making the chloro-substituted compound uniquely suited for synthetic routes requiring epoxide intermediates [3].

Chiral Building Block for Kinase Inhibitor Scaffolds Containing 4-Ethylphenyl Pharmacophores

The 4-ethylphenyl moiety is a recognized pharmacophoric element in allosteric kinase inhibitors, as evidenced by co-crystal structures such as PDB 4EBW, where a 4-ethylphenyl-substituted pyrazolo-benzothiazine scaffold binds to the FAK catalytic domain [3]. (1S)-2-Chloro-1-(4-ethylphenyl)ethanol provides a direct entry point for constructing such inhibitors with defined stereochemistry at the benzylic position, which can influence binding affinity and selectivity.

Precursor to Enantiomerically Pure β-Adrenergic Receptor Modulators

Within the α-chloroalcohol compound class, the (S)-enantiomer of 2-chloro-1-arylethanols has been established as the key precursor for synthesizing β3-adrenergic receptor agonists (e.g., AJ-9677 from 2-chloro-1-(3′-chlorophenyl)ethanol) [3]. (1S)-2-Chloro-1-(4-ethylphenyl)ethanol, bearing the correct (S)-configuration and a 4-ethyl substituent modulating lipophilicity (LogP 2.52), is positioned as a candidate intermediate for developing next-generation β-adrenergic modulators with differentiated pharmacokinetic profiles driven by increased LogP .

Lipase-Catalyzed Kinetic Resolution for Ultra-High Enantiomeric Purity Requirements

For applications demanding enantiomeric excess exceeding the commercial 95% specification, the patent literature supports lipase-catalyzed kinetic resolution of racemic 2-chloro-1-(4-ethylphenyl)ethanol via its acetoacetic ester to achieve optical purities approaching those demonstrated for the parent 2-chloro-1-phenylethanol system (ee up to 99%) [3]. This enzymatic pathway offers a scalable 'green chemistry' approach to upgrade commercially available material to the enantiopurity levels required for pharmaceutical development.

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